molecular formula C6H12FNO2 B13310568 (2R)-2-Amino-6-fluorohexanoic acid

(2R)-2-Amino-6-fluorohexanoic acid

Cat. No.: B13310568
M. Wt: 149.16 g/mol
InChI Key: YKOLKJMDEUXJDP-RXMQYKEDSA-N
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Description

(2R)-2-Amino-6-fluorohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) at the second carbon and a fluorine atom at the sixth carbon of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-6-fluorohexanoic acid typically involves the introduction of the fluorine atom into the hexanoic acid backbone. One common method is the fluorination of a suitable precursor, such as 2-aminohexanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-6-fluorohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes, nitriles, or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted amino acids with different functional groups replacing the fluorine atom.

Scientific Research Applications

(2R)-2-Amino-6-fluorohexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-6-fluorohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of key enzymes or modulation of signaling pathways, resulting in the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-3-fluoropropanoic acid: Another fluorinated amino acid with a shorter carbon chain.

    (2R)-2-Amino-4-fluorobutanoic acid: Similar structure but with the fluorine atom at the fourth carbon.

    (2R)-2-Amino-5-fluoropentanoic acid: Similar structure but with the fluorine atom at the fifth carbon.

Uniqueness

(2R)-2-Amino-6-fluorohexanoic acid is unique due to its specific fluorination pattern and the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

(2R)-2-amino-6-fluorohexanoic acid

InChI

InChI=1S/C6H12FNO2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,8H2,(H,9,10)/t5-/m1/s1

InChI Key

YKOLKJMDEUXJDP-RXMQYKEDSA-N

Isomeric SMILES

C(CCF)C[C@H](C(=O)O)N

Canonical SMILES

C(CCF)CC(C(=O)O)N

Origin of Product

United States

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